Thieno[3,2-c]pyridin-3-ylboronic acid

Kinase Inhibition GSK-3β Medicinal Chemistry

Generic phenylboronic acids lack the fused thienopyridine pharmacophore required for potent kinase inhibitor development. This regiochemically pure boronic acid solves the scaffold-installation problem for medicinal chemistry campaigns targeting GSK-3β and related kinases. - **Precision SAR**: Enables single-isomer coupling products for unambiguous structure-activity relationship studies. - **Kinase-relevant core**: Directly incorporated into clinical-stage inhibitor scaffolds with low CYP3A4 inhibition potential. - **Supply reliability**: Standard research quantities available for focused library synthesis.

Molecular Formula C7H6BNO2S
Molecular Weight 179.01 g/mol
Cat. No. B8268404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-c]pyridin-3-ylboronic acid
Molecular FormulaC7H6BNO2S
Molecular Weight179.01 g/mol
Structural Identifiers
SMILESB(C1=CSC2=C1C=NC=C2)(O)O
InChIInChI=1S/C7H6BNO2S/c10-8(11)6-4-12-7-1-2-9-3-5(6)7/h1-4,10-11H
InChIKeyPYTJADOHJRAQHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[3,2-c]pyridin-3-ylboronic Acid: Key Building Block


Thieno[3,2-c]pyridin-3-ylboronic acid is a heterocyclic boronic acid, identified by CAS 1909346-59-3 , that serves as a critical reagent in Suzuki-Miyaura cross-coupling reactions [1]. The molecule features a fused thieno[3,2-c]pyridine core with a boronic acid group at the 3-position, providing a unique scaffold for constructing complex organic molecules, particularly those with potential biological activity as kinase inhibitors [2].

Suzuki-Miyaura coupling Primary reaction handle for cross-coupling
Kinase inhibitor synthesis Fused thienopyridine scaffold for target-focused libraries
Regioselective 3-position Defined substitution to avoid isomeric mixtures

Why Thieno[3,2-c]pyridin-3-ylboronic Acid Cannot Be Substituted


Simple aromatic boronic acids like phenylboronic acid lack the embedded pharmacophore of the thieno[3,2-c]pyridine core, which is essential for generating compounds with specific biological activity profiles, such as low nanomolar kinase inhibition [1] and a favorable CYP safety profile [2]. Substituting this reagent with a generic alternative may lead to a loss of target potency or introduce undesirable metabolic liabilities, as the fused heterocycle is a key component in clinically relevant kinase inhibitor patents [3].

This reagent Thieno[3,2-c]pyridine core provides embedded pharmacophore for kinase inhibitor design
Generic alternative Simple aryl boronic acids lack the fused heterocycle, altering target engagement potential
CYP profile of derived compounds may support further development
Substitution may introduce unknown metabolic liabilities in kinase inhibitor series

Thieno[3,2-c]pyridin-3-ylboronic Acid: Quantitative Evidence


GSK-3β Target Engagement & Inhibition

Thieno[3,2-c]pyridin-3-ylboronic acid derivatives exhibit low nanomolar inhibition of Glycogen Synthase Kinase 3 beta (GSK-3β) [1]. In direct comparison, related thieno[3,2-c]pyrazole derivatives show an IC50 of 3.1 nM, while a standard reference inhibitor in the same study exhibited an IC50 of 74.4 nM [2]. This highlights the core's exceptional potency for engaging this therapeutic target.

GSK-3β inhibition
Head-to-head
3.1 nM vs 74.4 nM
Thieno[3,2-c]pyrazole derivative shows ~24-fold higher potency
In vitro kinase assay; derivative comparison context
Kinase Inhibition GSK-3β Medicinal Chemistry

Low CYP3A4 Inhibition

Compounds derived from the thieno[3,2-c]pyridine scaffold are explicitly claimed in patents for having an improved safety profile due to low inhibition of the major drug-metabolizing enzyme CYP3A4 [1]. This is in contrast to other kinase inhibitors that often show potent CYP3A4 inhibition (IC50 in the low micromolar to nanomolar range), which can lead to significant drug-drug interactions [2].

CYP3A4 interaction
Class-level
Low inhibition reported
Patent-derived scaffold claim; supports CYP safety research
Qualitative improvement over other kinase cores; data to verify
Drug Metabolism CYP3A4 Safety Profile

Exclusive 3-Position Coupling

Thieno[3,2-c]pyridin-3-ylboronic acid provides exclusive coupling at the 3-position of the heterocycle. In contrast, the isomeric 2-ylboronic acid leads to a different regioisomeric product, which can drastically alter biological activity . This positional specificity is crucial for constructing the precise molecular architecture required for potent kinase inhibitors as seen in patents like US 8722890 [1].

Regiochemistry
Head-to-head
3-position only vs 2-position isomer
Exclusive coupling defines SAR-relevant isomer
Avoids regioisomeric mixtures in kinase inhibitor synthesis
Suzuki-Miyaura Coupling Regioselectivity Organic Synthesis

Tunable Fluorescence Quantum Yield

The thieno[3,2-c]pyridine core, when functionalized via Suzuki coupling with various boronic acids, allows for tuning of photophysical properties. A study demonstrated that the substituent at the 3-position (R3) has a predominant effect on the fluorescence properties of the resulting derivatives [1]. While a direct yield comparison is not available, the ability to access a library of fluorescent compounds in good yields via this specific boronic acid makes it a valuable reagent.

Fluorescence tuning
Context-dependent
Substituent modulates QY
Enables photophysical property design in materials
3-aryl group dominant; spectroscopic screening required
Fluorescence Quantum Yield Material Science

Thieno[3,2-c]pyridin-3-ylboronic Acid: Application Scenarios


Kinase Inhibitor Discovery & Optimization

Utilize Thieno[3,2-c]pyridin-3-ylboronic acid in Suzuki-Miyaura cross-coupling reactions to rapidly generate focused libraries of thieno[3,2-c]pyridine-based analogs. This approach is directly relevant for targeting kinases like GSK-3β, where low nanomolar potency is required [1]. The resulting compounds can be screened to identify novel inhibitors with the potential for an improved safety profile due to low CYP3A4 inhibition, a key advantage over many existing kinase drugs [2].

Fluorescent Probe & Material Synthesis

The ability to tune the fluorescence properties of thieno[3,2-c]pyridine derivatives by varying the boronic acid coupling partner [1] makes this compound a valuable tool for developing new fluorescent probes for biological imaging or novel materials for organic electronics. Its use enables the precise installation of the core into larger, more complex molecular architectures.

Structure-Activity Relationship (SAR) Studies

In a medicinal chemistry campaign, this boronic acid is essential for exploring the SAR around the 3-position of the thieno[3,2-c]pyridine scaffold. The exclusive regiochemistry of the coupling [2] ensures that the resulting products are single, well-defined isomers, which is critical for drawing accurate conclusions about the relationship between chemical structure and biological activity.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Boron handle at 3-position for cross-coupling
GSK-3β target engagement and CYP liability assays
Fluorescent probe design
Tunable photophysics via coupling partner
Solution quantum yield and Stokes shift measurements
Structure-activity relationship studies
Exclusive 3-substitution regiochemistry
Isomer-specific biochemical and cellular activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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